![molecular formula C17H26O3 B14151236 tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate CAS No. 89113-56-4](/img/structure/B14151236.png)
tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate is an organic compound with the molecular formula C17H26O3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl group, a trimethylphenyl group, and an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate typically involves the esterification of acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial production methods are designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the tert-butyl and trimethylphenyl groups influences its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2,4,6-Tri-tert-butylphenyl compounds
Uniqueness
tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate is unique due to its specific structural features, including the combination of tert-butyl, trimethylphenyl, and ethoxy groups. These features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
89113-56-4 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
tert-butyl 2-[1-(2,4,6-trimethylphenyl)ethoxy]acetate |
InChI |
InChI=1S/C17H26O3/c1-11-8-12(2)16(13(3)9-11)14(4)19-10-15(18)20-17(5,6)7/h8-9,14H,10H2,1-7H3 |
InChI-Schlüssel |
NYILKJKWEIUDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)OCC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


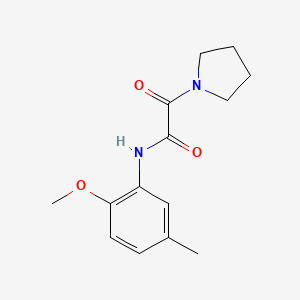
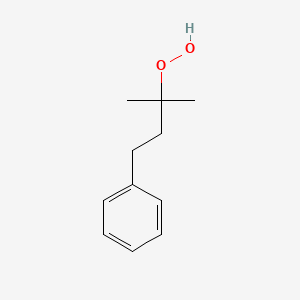


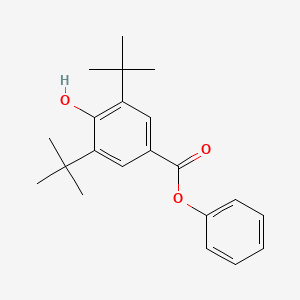

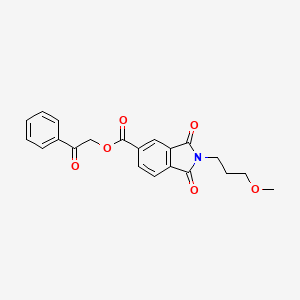
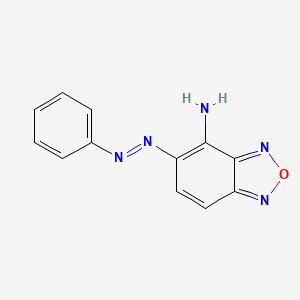

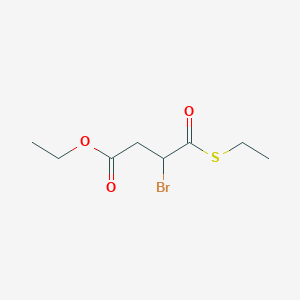
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
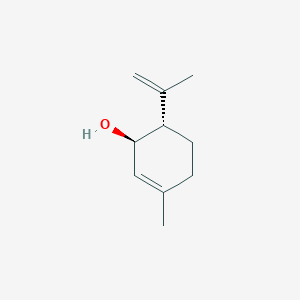
![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
